molecular formula C41H66O11 B1250736 Dermostatin B CAS No. 51141-40-3

Dermostatin B

Cat. No.: B1250736
CAS No.: 51141-40-3
M. Wt: 735.0 g/mol
InChI Key: VRTOYGUQNUQDJB-LHQLHYLDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dermostatin B is a hexaene macrolide antibiotic produced by Streptomyces viridogriseus. It is part of a natural mixture comprising 57% this compound (C₄₁H₆₆O₁₁) and 43% Dermostatin A (C₄₀H₆₄O₁₁) . Structurally, it features a conjugated hexaene chromophore, confirmed by UV-Vis spectroscopy (λmax 383 nm, ε1%1cm 1000) and NMR studies . Its revised structure, published in 1973, clarified the polyol core and macrolide ring, distinguishing it from earlier misassignments .

Properties

CAS No.

51141-40-3

Molecular Formula

C41H66O11

Molecular Weight

735.0 g/mol

IUPAC Name

(3E,5E,7E,9E,11E,13E,16S,17S,18R,20R,22R,24S,26S,28R,30R,32R,33E,35S,36S)-36-[(2S)-butan-2-yl]-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one

InChI

InChI=1S/C41H66O11/c1-5-28(2)41-29(3)19-20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-37(48)27-39(50)30(4)38(49)17-15-13-11-9-7-6-8-10-12-14-16-18-40(51)52-41/h6-16,18-20,28-39,41-50H,5,17,21-27H2,1-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,20-19+/t28-,29-,30-,31-,32-,33-,34+,35-,36+,37+,38-,39+,41-/m0/s1

InChI Key

VRTOYGUQNUQDJB-LHQLHYLDSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1[C@H](/C=C/[C@@H](C[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H]([C@H]([C@H](C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)O)C

Canonical SMILES

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)O)C

Synonyms

dermostatin B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chromophoric Properties

Dermostatin B belongs to the hexaene macrolide subclass, characterized by six conjugated double bonds. Key comparisons include:

Compound Class Chromophore Type UV λmax (nm) Notable Structural Features
This compound Hexaene Conjugated hexaene 383 Polyol core, macrolide ring, non-aromatic side chain
Cryptocidin Hexaene Conjugated hexaene ~383 Similar chromophore; unconfirmed side chain
Flavacid Hexaene Conjugated hexaene N/A Weakly acidic; potential structural overlap with fradicin
Amphotericin B Heptaene Conjugated heptaene ~408 Seven double bonds; aromatic p-aminoacetophenone side chain
Candidin Heptaene Conjugated heptaene ~408 Aromatic side chain; N-methylated variant exists

Key Observations :

  • Chromophore Stability : Hexaenes like this compound absorb at lower wavelengths (383 nm) than heptaenes (e.g., amphotericin B at 408 nm), reflecting extended conjugation in heptaenes .
  • Side Chains: Heptaenes often incorporate aromatic moieties (e.g., p-aminoacetophenone in candidin), enhancing membrane targeting but increasing toxicity.
Stability and Derivatives

Dermostatin nona-acetate derivatives (e.g., mp 146–147°C, [α]D −59.8°) were critical for structural studies via NMR and HPLC . Similar derivatization strategies are used for cryptocidin and flavacid, though their exact stability profiles remain less documented .

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer : Obtain ethics committee approval and adhere to the 3Rs (Replacement, Reduction, Refinement) framework. Report adverse events transparently and ensure humane endpoints. For translational studies, address sex/gender differences in pharmacokinetics and include justification for animal models in the research design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.